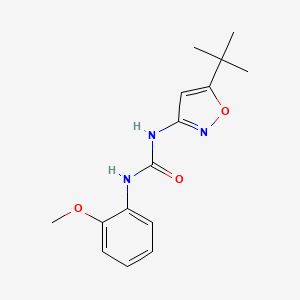

N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea, commonly known as Isoproturon, is a selective herbicide that is widely used to control weeds in various crops. It was first introduced in the market in the 1970s and has since become a popular choice for farmers and gardeners.

Mechanism of Action

Isoproturon works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This prevents the plant from producing energy through photosynthesis, leading to its eventual death.

Biochemical and Physiological Effects:

Isoproturon has been shown to have a low toxicity level in mammals and birds. However, it can have adverse effects on aquatic organisms such as fish and algae. Isoproturon can also persist in soil and water for a long time, leading to potential environmental contamination.

Advantages and Limitations for Lab Experiments

Isoproturon is a widely used herbicide, making it readily available for laboratory experiments. Its effectiveness in controlling weeds makes it a useful tool for studying plant growth and development. However, its potential environmental impact means that caution should be taken when using Isoproturon in laboratory experiments.

Future Directions

There are several areas in which Isoproturon could be further studied. One potential area of research is the development of more effective and environmentally friendly herbicides. Another area of interest is the impact of Isoproturon on soil microbiota and its potential implications for soil health. Additionally, further research could be done to understand the long-term effects of Isoproturon on the environment and its potential impact on human health.

Conclusion:

In conclusion, Isoproturon is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves inhibiting photosynthesis in plants, leading to their eventual death. While Isoproturon has low toxicity levels in mammals and birds, it can have adverse effects on aquatic organisms and persist in the environment. Further research is needed to understand the long-term impact of Isoproturon on the environment and its potential implications for human health.

Synthesis Methods

Isoproturon is synthesized by reacting 2-methoxyphenyl isocyanate with 5-tert-butyl-3-isoxazolylamine in the presence of a catalyst. The reaction produces Isoproturon with a yield of around 90%. Isoproturon is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Isoproturon is mainly used in agricultural practices to control weeds in crops such as wheat, barley, and oats. It is also used in non-crop areas such as golf courses and parks. Isoproturon has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. Several studies have shown that Isoproturon can reduce weed growth by up to 90%, making it a highly effective herbicide.

properties

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-7-5-6-8-11(10)20-4/h5-9H,1-4H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRAZGVDWGINRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)

![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)

![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)

![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)

![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)

![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)